molecular formula C16H29ClN2Sn B2928860 4-Chloro-2-(tributylstannyl)pyrimidine CAS No. 155191-66-5

4-Chloro-2-(tributylstannyl)pyrimidine

Cat. No. B2928860
Key on ui cas rn: 155191-66-5
M. Wt: 403.58
InChI Key: LYCLDHXYCXTOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321756B2

Procedure details

To a solution of LDA (251 ml, 502 mmol) in THF (650 mL) at −20° C. was added SnBu3H (108.5 ml, 402 mmol) dropwise. The mixture was maintained at −20° C. for 15 min, then cooled to −78° C. 2,4-dichloro pyrimidine (50 g, 335 mmol) was added and the reaction was stirred at −78° C. for 5 h. The cooling bath was removed and the reaction was slowly warmed to 0° C. within 30 min. The mixture was poured into 10% NH4Cl at 0° C., and the aqueous layer was extracted with Et2O. The combined organic layers were washed with brine, dried, filtered and concentrated. The residue was purified with silica gel chromatography (eluting with 1% EtOAc in Hex) to give 4-chloro-2-(tributylstannyl)pyrimidine (18.5 g, 24%) as a pale yellow color syrup. MS (ESI, pos. ion) m/z: 405.1 (M+1); 1H-NMR (400 MHz, CDCl3): δ 8.54 (d, J=8 Hz, 1H), 7.17 (d, J=8 Hz, 1H), 1.61-1.54 (m, 6H), 1.37-1.28 (m, 6H), 1.21-1.17 (m, 6H), 0.90 (m, 9H).
Name
Quantity
251 mL
Type
reactant
Reaction Step One
Quantity
108.5 mL
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[SnH:9]([CH2:18][CH2:19][CH2:20][CH3:21])([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH2:12][CH3:13].Cl[C:23]1[N:28]=[C:27]([Cl:29])[CH:26]=[CH:25][N:24]=1>C1COCC1>[Cl:29][C:27]1[CH:26]=[CH:25][N:24]=[C:23]([Sn:9]([CH2:14][CH2:15][CH2:16][CH3:17])([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:10][CH2:11][CH2:12][CH3:13])[N:28]=1 |f:0.1|

Inputs

Step One
Name
Quantity
251 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
108.5 mL
Type
reactant
Smiles
[SnH](CCCC)(CCCC)CCCC
Name
Quantity
650 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at −78° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was slowly warmed to 0° C. within 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
The mixture was poured into 10% NH4Cl at 0° C.
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O
WASH
Type
WASH
Details
The combined organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel chromatography (eluting with 1% EtOAc in Hex)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=NC(=NC=C1)[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 13.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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